An In-Depth Technical Guide to 2-(4-Ethylphenoxy)propanoic Acid: Discovery, Synthesis, and Biological Context
An In-Depth Technical Guide to 2-(4-Ethylphenoxy)propanoic Acid: Discovery, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Ethylphenoxy)propanoic acid, a member of the phenoxyalkanoic acid class of compounds. While specific details regarding its initial discovery and dedicated herbicidal applications remain elusive in publicly accessible literature, this document consolidates the available chemical data and places the compound within the broader context of its well-studied structural analogs. By examining the historical development of phenoxy herbicides, detailing established synthetic methodologies, and exploring the established mechanisms of action for this chemical class, this guide offers a robust framework for researchers and professionals in drug development and agrochemical science. The synthesis of 2-(4-Ethylphenoxy)propanoic acid is detailed through a logical, multi-step experimental protocol, supported by spectroscopic data for analogous compounds.
Introduction: The Phenoxyalkanoic Acid Herbicides - A Historical Perspective
The discovery of phenoxyacetic acids in the 1940s marked a paradigm shift in agriculture and vegetation management. These synthetic compounds were found to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to their classification as auxin-type herbicides. When applied to broadleaf plants, these synthetic auxins induce rapid, uncontrolled growth that ultimately leads to the plant's demise.[1] This selective herbicidal activity against dicotyledonous plants, while leaving monocotyledonous crops like cereals largely unaffected, revolutionized weed control.
The initial breakthroughs included compounds like 2,4-dichlorophenoxyacetic acid (2,4-D). Further research into the structure-activity relationships of these molecules led to the development of phenoxypropionic acids. The addition of a methyl group to the carboxylic acid side chain was found to modify the herbicidal properties of these compounds. This led to the commercialization of important herbicides such as mecoprop and dichlorprop.
While 2-(4-Ethylphenoxy)propanoic acid belongs to this significant class of compounds, specific details regarding its discovery and development are not prominently featured in the historical records of major commercial herbicides. Its existence is confirmed through its Chemical Abstracts Service (CAS) number (99761-31-6) and its availability from various chemical suppliers. This guide, therefore, aims to provide a thorough understanding of this molecule by leveraging the extensive knowledge available for its close structural relatives.
Physicochemical Properties
Based on available data from chemical suppliers, the key physicochemical properties of 2-(4-Ethylphenoxy)propanoic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 99761-31-6 | ECHEMI[2] |
| Molecular Formula | C₁₁H₁₄O₃ | ECHEMI[2] |
| Molecular Weight | 194.23 g/mol | ECHEMI[2] |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Boiling Point | 316.3 °C at 760 mmHg | ECHEMI[2] |
| Density | 1.114 g/cm³ | ECHEMI[2] |
| Refractive Index | 1.523 | ECHEMI[2] |
Synthesis of 2-(4-Ethylphenoxy)propanoic Acid
The synthesis of 2-(4-Ethylphenoxy)propanoic acid can be logically achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers. This approach involves the reaction of a phenoxide with an alkyl halide. In this case, 4-ethylphenol is reacted with an ester of 2-bromopropanoic acid, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid. This method is well-documented for the synthesis of analogous phenoxypropionic acids.
Caption: Proposed synthesis of 2-(4-Ethylphenoxy)propanoic acid.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of 2-(4-Ethylphenoxy)propanoic acid based on established procedures for analogous compounds.
Step 1: Synthesis of Ethyl 2-(4-ethylphenoxy)propanoate
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethylphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone as the solvent.
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
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Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-ethylphenoxy)propanoate.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Hydrolysis to 2-(4-Ethylphenoxy)propanoic acid
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Dissolve the purified ethyl 2-(4-ethylphenoxy)propanoate (1.0 eq) in a mixture of ethanol and water.
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Add sodium hydroxide (2.0 eq) to the solution and stir the mixture at room temperature or gentle heat until the ester is fully hydrolyzed (monitored by TLC).
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After completion, remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.
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Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(4-ethylphenoxy)propanoic acid.
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The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic Characterization (Predicted)
4.1. ¹H NMR (Proton Nuclear Magnetic Resonance)
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Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.2 ppm), corresponding to the two sets of chemically non-equivalent protons on the disubstituted benzene ring.
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CH Proton: A quartet (CH-O) deshielded by the adjacent oxygen atom (likely in the range of δ 4.5-5.0 ppm).
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CH₃ (propanoic acid moiety): A doublet coupled to the CH proton (likely in the range of δ 1.5-1.7 ppm).
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CH₂ (ethyl group): A quartet coupled to the terminal methyl group of the ethyl substituent (likely in the range of δ 2.5-2.7 ppm).
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CH₃ (ethyl group): A triplet coupled to the methylene protons of the ethyl group (likely in the range of δ 1.1-1.3 ppm).
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Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.
4.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Carbonyl Carbon: A resonance in the downfield region, characteristic of a carboxylic acid (typically δ 170-180 ppm).
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Aromatic Carbons: Four distinct signals in the aromatic region (typically δ 115-160 ppm), with the carbon attached to the ether oxygen being the most deshielded.
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CH-O Carbon: A resonance in the range of δ 70-80 ppm.
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Aliphatic Carbons: Resonances for the methyl group of the propanoic acid moiety and the ethyl group's methylene and methyl carbons in the upfield region (typically δ 15-30 ppm).
4.3. IR (Infrared) Spectroscopy
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O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
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C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
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C-O Stretch: An absorption band in the region of 1200-1300 cm⁻¹ for the aryl-alkyl ether linkage.
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C-H Stretches: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds and just above 3000 cm⁻¹ for the aromatic C-H bonds.
4.4. Mass Spectrometry (MS)
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Molecular Ion (M⁺): The mass spectrum would be expected to show a molecular ion peak at m/z = 194.
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Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the ether bond.
Biological Activity and Mechanism of Action: An Inferred Perspective
Direct studies on the herbicidal activity of 2-(4-Ethylphenoxy)propanoic acid are not available in the public domain. However, based on its structural similarity to other phenoxypropionic acid herbicides, it is plausible that it could exhibit auxin-like herbicidal activity.
The Auxin-Mimic Hypothesis
Phenoxyalkanoic acids are known to act as synthetic auxins.[4] At high concentrations, these compounds disrupt the normal hormonal balance in susceptible plants, leading to a cascade of detrimental effects:
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Uncontrolled Cell Division and Elongation: The herbicide mimics natural auxin, leading to disorganized and unsustainable growth.
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Epinasty: The twisting and curling of leaves and stems is a classic symptom of auxin herbicide phytotoxicity.
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Disruption of Vascular Tissues: The uncontrolled growth can crush the phloem and xylem, disrupting the transport of water and nutrients.
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Ethylene Production: Auxin herbicides can stimulate the production of ethylene, a plant hormone that can lead to senescence and abscission.
Caption: Inferred mechanism of action for 2-(4-Ethylphenoxy)propanoic acid as an auxin mimic.
Structure-Activity Relationship Considerations
The herbicidal activity of phenoxyalkanoic acids is influenced by the nature and position of substituents on the aromatic ring.[1] The presence of an ethyl group at the para-position of the phenoxy ring in 2-(4-Ethylphenoxy)propanoic acid would influence its lipophilicity and its interaction with the target auxin receptors. The specific impact of an ethyl group compared to the more common chloro or methyl substituents found in commercial herbicides would require empirical testing to determine its precise effect on herbicidal efficacy and crop selectivity.
Environmental Fate
The environmental fate of 2-(4-Ethylphenoxy)propanoic acid is not specifically documented. However, general characteristics of phenoxyalkanoic acid herbicides can provide an indication of its likely behavior in the environment. These compounds can enter the environment through various pathways, including spray drift and runoff.[5] In soil and water, they are primarily degraded by microbial action. The persistence of these herbicides is influenced by factors such as soil type, temperature, moisture, and microbial population.
Conclusion
2-(4-Ethylphenoxy)propanoic acid is a member of the historically significant class of phenoxyalkanoic acids. While its specific discovery and application history are not well-documented, its synthesis can be reliably achieved through established chemical methods like the Williamson ether synthesis. Based on its structural analogy to known auxin-type herbicides, it is reasonable to hypothesize that it may possess similar biological activity. This technical guide has provided a comprehensive overview based on available data and established principles for this class of compounds, offering a valuable resource for researchers in the fields of agrochemical and pharmaceutical sciences. Further empirical studies are necessary to fully elucidate the specific biological and toxicological profile of 2-(4-Ethylphenoxy)propanoic acid.
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